3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Description
Properties
CAS No. |
57667-51-3 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3,5,6-trimethylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)13(3)9(10)12-7/h4H,1-3H3,(H2,10,12) |
InChI Key |
GQGRXBZBPOQBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1C)N(C(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3,5,6-trimethyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves:
- Construction of the imidazo[4,5-b]pyridine core starting from substituted pyridine precursors.
- Introduction of methyl groups at the 3, 5, and 6 positions via selective substitution or alkylation.
- Installation of the amino group at position 2 through nucleophilic substitution or amination reactions.
The key challenge lies in regioselective functionalization of the pyridine ring and subsequent ring closure to form the fused imidazole system.
Reported Synthetic Routes
Starting Materials and Core Formation
A common approach begins with 4,5-dichloro-3-nitropyridin-2-amine or related nitropyridine derivatives as key intermediates. For example, 4,5-dichloro-3-nitropyridin-2-amine is reacted with nucleophiles such as amines or pyrazoles to form intermediates that undergo cyclization to yield the imidazo[4,5-b]pyridine core.
Amination and Methylation Steps
- Amination at the 2-position is often achieved by displacement of halides on the pyridine ring with ammonia or amine sources under controlled conditions, e.g., at 0 °C to room temperature to avoid side reactions.
- Methyl groups at positions 3, 5, and 6 can be introduced by selective methylation of amino or hydroxyl precursors using methyl iodide or related alkylating agents, often in the presence of a strong base such as sodium hydride.
Cyclization and Ring Closure
Formation of the imidazo ring is typically accomplished by condensation reactions involving aldehydes or ketones with the amino-substituted pyridine intermediates in the presence of reducing agents such as sodium dithionite (Na2S2O4) to facilitate ring closure.
Detailed Example from Literature
A representative synthesis reported involves the following steps:
Preparation of 4,5-dichloro-3-nitropyridin-2-amine : Starting from 4,5-dichloropyridine derivatives, nitration and amination steps yield the nitro-amine intermediate.
Substitution with methyl groups : Methylation of the amino group or direct alkylation at specific positions is performed using methyl iodide and sodium hydride as the base under inert atmosphere.
Cyclization to imidazo[4,5-b]pyridine : The amino-nitropyridine intermediate is reacted with aldehydes such as 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of Na2S2O4 to form the fused imidazo ring system.
Final purification and characterization : The product is isolated by filtration and washing, then characterized by NMR, LC-MS, and melting point analysis. For example, yields around 60-88% have been reported for key intermediates.
Summary Table of Reaction Conditions and Yields
Research Outcomes and Perspectives
- The synthetic methods described provide efficient access to the this compound scaffold with good yields and regioselectivity.
- The use of sodium dithionite as a reducing agent facilitates smooth cyclization under mild conditions.
- Methylation strategies allow for selective functionalization without over-alkylation.
- These methods have been employed in the synthesis of kinase inhibitors with promising selectivity profiles, indicating the synthetic route's utility in medicinal chemistry.
- The synthesis is amenable to scale-up, given the moderate reaction temperatures and commercially available reagents.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[4,5-b]pyridine core.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated imidazo[4,5-b]pyridines .
Scientific Research Applications
2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor or activator of specific enzymes, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The biological and chemical properties of imidazo[4,5-b]pyridine derivatives are highly influenced by substituent patterns. Below is a detailed comparison with structurally related compounds:
Key Observations
Substituent Effects on Mutagenicity: Methylation at positions 3, 5, and 6 in 3,5,6-trimethylimidazopyridine correlates with mutagenic activity, likely due to metabolic activation into DNA-reactive intermediates .
Pharmacological Applications: ARQ 092 demonstrates the importance of bulky substituents (e.g., phenyl groups) in achieving isoform-selective kinase inhibition. Its allosteric binding mode avoids ATP-competitive mechanisms, reducing off-target effects . Ribofuranosyl-substituted derivatives (e.g., compounds 8b, 9b) mimic nucleoside analogs, enabling antiviral activity but requiring complex anomeric purification .
Synthetic Challenges: Glycosylation of the imidazopyridine core often results in α/β-anomer mixtures, necessitating chromatographic separation (e.g., 8b:9b ratio 24:1) . Ethyl or benzyl substituents improve solubility but may reduce metabolic stability compared to methyl groups .
Biological Activity
3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[4,5-b]pyridine family, which is known for various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activities associated with this compound based on recent research findings.
The molecular formula of this compound is with a molecular weight of 176.22 g/mol. The compound's structure features a fused imidazole and pyridine ring system that contributes to its unique biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Kv7 Channel Activation : This compound has been identified as a potent activator of Kv7.2/7.3 channels. Kv7 channels are crucial for neuronal excitability and have implications in treating neurological disorders such as epilepsy and pain management .
- Antiviral Activity : Studies have suggested that derivatives of imidazo[4,5-b]pyridine exhibit antiviral properties. While specific data on this compound is limited, related compounds have shown effectiveness against viruses like HIV and hepatitis C .
- Anticancer Potential : The compound has been explored for its potential in cancer therapy. Imidazo[4,5-b]pyridine derivatives have demonstrated selective inhibition of Aurora kinases, which are critical in cell division and are often overexpressed in cancer cells .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Kv7 Channel Activation : A patent has highlighted the efficacy of imidazo[4,5-b]pyridine derivatives as Kv7 channel activators. The activation leads to hyperpolarization of neurons and may provide therapeutic benefits for conditions characterized by excessive neuronal firing .
- Antiviral Properties : In a broader context of N-Heterocycles as antiviral agents, related compounds have shown significant activity against various viral targets. The EC50 values reported for similar structures suggest that 3,5,6-trimethyl derivatives may hold promise pending further investigation .
- Cancer Therapeutics : A study focusing on Aurora kinase inhibitors revealed that imidazo[4,5-b]pyridine derivatives could be developed into effective anticancer agents due to their ability to selectively inhibit these kinases involved in tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
